![molecular formula C14H16N2O2S B6031676 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6031676.png)
2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidinone derivative that exhibits various biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, studies have suggested that the compound exerts its biological activities by interfering with various cellular processes. For instance, the compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been shown to inhibit viral replication by interfering with viral DNA synthesis. Furthermore, the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
Studies have demonstrated that this compound exhibits various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound has also been shown to inhibit viral replication by interfering with viral DNA synthesis. Furthermore, the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone is its potent biological activities against various diseases. The compound has shown promising results in the treatment of cancer, viral infections, and inflammation. Furthermore, the compound can be synthesized in good yields and high purity using a simple synthetic method. However, one of the limitations of the compound is its poor solubility in water, which may affect its bioavailability and limit its therapeutic applications.
Future Directions
There are several future directions for the research of 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone. One of the directions is to investigate the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to develop more efficient synthetic methods for the compound to improve its yield and purity. Furthermore, future studies could focus on the compound's mechanism of action to gain a better understanding of its biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone involves the reaction of 2-mercaptobenzoic acid with sec-butyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C. The resulting product is then treated with hydrazine hydrate to obtain the target compound. This method has been reported to yield the compound in good yields and high purity.
Scientific Research Applications
2-(sec-butylthio)-6-hydroxy-3-phenyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various diseases, including cancer, viral infections, and inflammation. Studies have demonstrated that the compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Furthermore, the compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-butan-2-ylsulfanyl-6-hydroxy-3-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-10(2)19-14-15-12(17)9-13(18)16(14)11-7-5-4-6-8-11/h4-10,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVTVSOUVXVCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC(=CC(=O)N1C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.